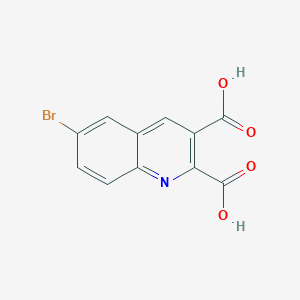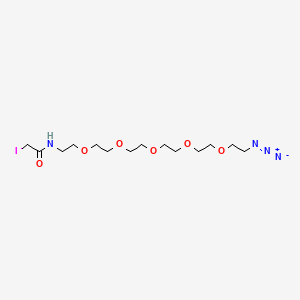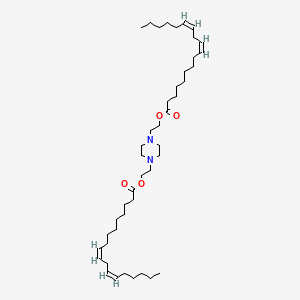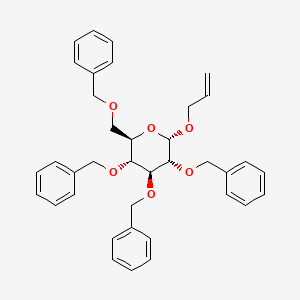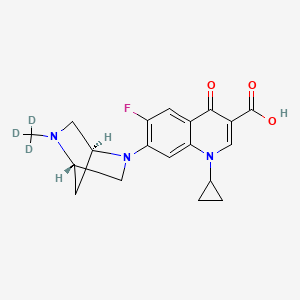![molecular formula C13H22N6O2S B11928627 N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B11928627.png)
N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Azidopropyl)biotinamide: is a biotin derivative with a terminal azide group. This compound is particularly useful in bioconjugation and labeling applications due to its ability to undergo click chemistry reactions. The presence of the azide group allows it to react with alkyne-containing molecules, facilitating the incorporation of biotin into various biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Azidopropyl)biotinamide typically involves the reaction of biotin with 3-azidopropylamine. The process can be summarized as follows:
Activation of Biotin: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide like N,N’-dicyclohexylcarbodiimide (DCC).
Reaction with 3-Azidopropylamine: The activated biotin is then reacted with 3-azidopropylamine to form N-(3-Azidopropyl)biotinamide.
Industrial Production Methods: While specific industrial production methods for N-(3-Azidopropyl)biotinamide are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to produce the compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Azidopropyl)biotinamide primarily undergoes click chemistry reactions, specifically azide-alkyne cycloaddition reactions. These reactions can be categorized into:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of copper(I) as a catalyst to facilitate the cycloaddition of the azide group with a terminal alkyne, forming a triazole ring.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a catalyst and involves the reaction of the azide group with a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions:
CuAAC: Copper(I) salts (e.g., copper(I) bromide), reducing agents (e.g., sodium ascorbate), and organic solvents (e.g., DMF or DMSO).
SPAAC: Strained alkynes (e.g., DBCO or BCN) and organic solvents.
Major Products: The major products of these reactions are biotinylated conjugates, which are biomolecules labeled with biotin through the formation of a stable triazole ring.
Applications De Recherche Scientifique
N-(3-Azidopropyl)biotinamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of biotinylated compounds through click chemistry, enabling the study of various chemical reactions and mechanisms.
Biology: Facilitates the labeling of biomolecules such as proteins, nucleic acids, and lipids, allowing for their detection, isolation, and analysis.
Medicine: Employed in the development of diagnostic assays and therapeutic agents, particularly in the context of targeted drug delivery and imaging.
Mécanisme D'action
The mechanism of action of N-(3-Azidopropyl)biotinamide involves its ability to undergo click chemistry reactions, specifically azide-alkyne cycloaddition. The azide group reacts with alkyne-containing molecules to form a stable triazole ring. This reaction is highly specific and efficient, allowing for the precise labeling of biomolecules. The biotin moiety then binds to avidin or streptavidin, enabling the detection, isolation, and analysis of the biotinylated molecules .
Comparaison Avec Des Composés Similaires
Biotin-PEG3-Azide: A biotin derivative with a polyethylene glycol (PEG) spacer and a terminal azide group.
Biotin-DBCO: A biotin derivative with a dibenzocyclooctyne (DBCO) group, enabling strain-promoted azide-alkyne cycloaddition.
Biotin-Alkyne: A biotin derivative with a terminal alkyne group, allowing for copper-catalyzed azide-alkyne cycloaddition.
Uniqueness: N-(3-Azidopropyl)biotinamide is unique due to its simple structure and the presence of a terminal azide group, which allows for versatile and efficient bioconjugation through click chemistry. Its ability to form stable triazole rings with alkyne-containing molecules makes it a valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C13H22N6O2S |
|---|---|
Poids moléculaire |
326.42 g/mol |
Nom IUPAC |
N-(3-azidopropyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C13H22N6O2S/c14-19-16-7-3-6-15-11(20)5-2-1-4-10-12-9(8-22-10)17-13(21)18-12/h9-10,12H,1-8H2,(H,15,20)(H2,17,18,21) |
Clé InChI |
SWODDJWJUGOAQB-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCN=[N+]=[N-])NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
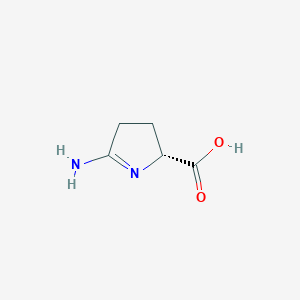

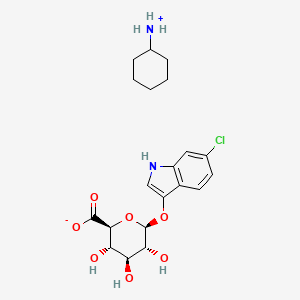
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
